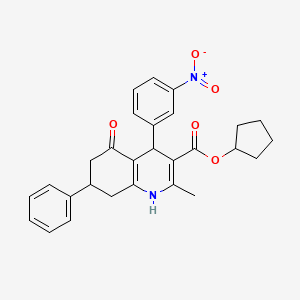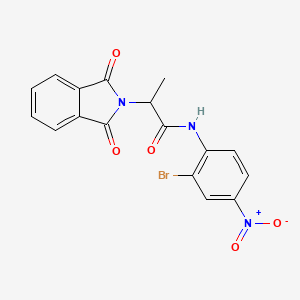![molecular formula C16H14Cl2N2O2S2 B5247270 N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B5247270.png)
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes chloro, methoxy, carbamothioyl, and sulfanyl functional groups.
Vorbereitungsmethoden
The synthesis of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-chlorophenyl isothiocyanate to yield the final product. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol .
Analyse Chemischer Reaktionen
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can be compared with other similar compounds such as:
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide:
2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound has a different core structure but shares some functional similarities, making it useful for comparative studies in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c1-22-14-7-4-11(18)8-13(14)19-16(23)20-15(21)9-24-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQBRJDBIFZDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5247195.png)
![(3,5-DIMETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5247203.png)
![4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5247208.png)
![3-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5247210.png)
![4-[[6-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B5247215.png)
![2,3-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5247222.png)
![ethyl 4-benzyl-1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5247240.png)
![N-[1-(4-fluorophenyl)-2-phenylethyl]-N-phenyl-2-furamide](/img/structure/B5247246.png)
![N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]thiophene-2-carboxamide](/img/structure/B5247249.png)
![5-(4-propan-2-ylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5247252.png)
![1-(3-chloro-4-methylphenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5247260.png)
![(4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5247271.png)

